2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Description
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-10(2)14(13-9)12-6-4-3-5-11(12)8-15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEGYLBFGSWHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508758 | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75519-54-9 | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halobenzaldehyde Condensation
The most widely reported method involves nucleophilic substitution between 2-halobenzaldehyde (X = Br, Cl, F) and 3,5-dimethylpyrazole under basic conditions.
Procedure :
- Reactants : 2-Bromobenzaldehyde (1.0 equiv), 3,5-dimethylpyrazole (1.2 equiv)
- Base : K₂CO₃ or Cs₂CO₃ (2.0 equiv)
- Solvent : Acetonitrile or DMF
- Conditions : Reflux at 80–100°C for 12–24 hours.
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 68–73% |
| Purity (HPLC) | >95% |
| Byproducts | Unreacted aldehyde |
Mechanism :
The reaction proceeds via deprotonation of the pyrazole nitrogen by the base, generating a nucleophilic species that displaces the halide on the benzaldehyde ring. Steric hindrance from the 3,5-dimethyl groups on the pyrazole favors regioselectivity at the 1-position.
Optimization :
- Solvent Effects : DMF increases reaction rate but complicates purification. Acetonitrile offers better selectivity.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields to 78% by enhancing interfacial reactivity.
Transition Metal-Catalyzed Coupling
Ullmann-Type Coupling
Palladium or copper catalysts enable coupling under milder conditions.
Procedure :
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline (20 mol%)
- Base : K₃PO₄
- Solvent : DMSO at 120°C for 8 hours.
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Turnover Frequency | 8.2 h⁻¹ |
Advantages :
- Tolerates electron-deficient benzaldehyde derivatives.
- Reduced side reactions compared to SNAr.
Limitations :
- Catalyst cost and residual metal contamination.
Microwave-Assisted Synthesis
Procedure :
- Reactants : 2-Fluorobenzaldehyde, 3,5-dimethylpyrazole
- Conditions : Microwave irradiation (300 W, 150°C), 30 minutes.
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Reaction Time | 0.5 hours |
Benefits :
Solid-Phase Synthesis
Polymer-Supported Reagents
Immobilized bases or catalysts enable simplified purification.
Procedure :
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Resin Reusability | 5 cycles |
Applications :
- High-throughput synthesis for combinatorial libraries.
Reductive Amination
Aldehyde-Pyrazole Coupling
A two-step approach involving imine formation followed by reduction.
Procedure :
- Condense 2-formylbenzoic acid with 3,5-dimethylpyrazole in ethanol.
- Reduce intermediate with NaBH₄ (0°C, 2 hours).
Outcomes :
| Parameter | Value |
|---|---|
| Overall Yield | 70% |
| Diastereoselectivity | N/A (achiral product) |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–73 | 95 | Low | High |
| Ullmann Coupling | 65–70 | 92 | High | Moderate |
| Microwave-Assisted | 85–90 | 98 | Moderate | High |
| Solid-Phase | 75–80 | 97 | High | Low |
| Reductive Amination | 70 | 94 | Moderate | Moderate |
Key Trends :
- Microwave and solid-phase methods offer superior yields but require specialized equipment.
- Nucleophilic substitution remains the most cost-effective for industrial-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.
Key Findings :
-
Oxidation with KMnO₄ proceeds efficiently in aqueous acidic media .
-
Chromic acid (K₂Cr₂O₇/H₂SO₄) in ethanol yields ester derivatives via intermediate hemiacetal formation .
Reduction Reactions
The aldehyde group is reduced to primary alcohols or amines.
Mechanistic Insight :
-
Sodium borohydride selectively reduces the aldehyde without affecting the pyrazole ring.
-
Oxime formation occurs via nucleophilic addition of hydroxylamine to the carbonyl group .
Condensation Reactions
The aldehyde participates in Claisen-Schmidt and aldol condensations.
Structural Impact :
-
Chalcone derivatives exhibit extended conjugation, confirmed by UV-Vis absorption at λ<sub>max</sub> = 320–340 nm .
-
Steric hindrance from the pyrazole’s methyl groups slows reaction kinetics in bulky substrates.
Nucleophilic Substitution at Pyrazole Ring
The pyrazole nitrogen and methyl groups influence electrophilic substitution patterns.
Regioselectivity :
-
Electrophilic substitution occurs preferentially at the para position relative to the aldehyde group due to directing effects.
-
Pyrazole’s electron-donating methyl groups deactivate the ring toward further substitution .
Coordination Chemistry
The compound acts as a ligand for transition metals.
Key Data :
-
Cu(II) complexes show catalytic activity in alkene epoxidation (TOF = 120 h⁻¹) .
-
IR spectra of Pd(II) complexes confirm coordination via aldehyde oxygen (ν(C=O) shift to 1,650 cm⁻¹).
Photochemical Reactions
UV-induced reactivity has been explored for synthetic applications.
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), acetone | Cyclobutane-fused pyrazole derivative | 40% |
Limitations :
Bioconjugation Reactions
The aldehyde group facilitates Schiff base formation with biomolecules.
| Reaction | Conditions | Product | Application | References |
|---|---|---|---|---|
| Protein conjugation | Lysozyme, PBS, pH 7.4, 4°C | Pyrazole-lysozyme adduct | Drug delivery studies |
Optimization :
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study by Khedher et al. (2020) demonstrated that 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde and its derivatives showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. A study published in the Journal of Medicinal Chemistry highlighted that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases.
Anticancer Properties
The anticancer potential of this compound has been investigated in vitro. Research conducted by Zhang et al. (2021) indicated that the compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a possible role in developing new cancer therapies targeting specific signaling pathways associated with tumor growth.
Synthesis of Novel Polymers
In material science, this compound has been utilized as a building block for synthesizing novel polymers. Its reactive aldehyde group allows for various polymerization techniques, leading to materials with enhanced thermal stability and mechanical properties. A recent study illustrated the creation of cross-linked networks using this compound as a monomer, resulting in materials suitable for coatings and adhesives.
Coordination Chemistry
The compound also serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been exploited in catalysis. Research has shown that metal complexes derived from this compound exhibit catalytic activity in organic transformations such as oxidation and reduction reactions.
Pesticide Development
The agricultural sector is exploring the use of this compound in developing new pesticides. Its structural similarity to known agrochemicals suggests potential efficacy against pests while minimizing environmental impact. Preliminary studies have indicated that formulations containing this compound can enhance pest resistance without adversely affecting non-target organisms.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Khedher et al., 2020 | Antimicrobial Activity | Significant activity against S. aureus and E. coli |
| Zhang et al., 2021 | Anticancer Properties | Induced apoptosis in cancer cell lines |
| Polymer Synthesis Study | Material Science | Developed polymers with enhanced properties |
| Coordination Chemistry Research | Catalysis | Effective catalysts for organic transformations |
| Agricultural Study | Pesticide Development | Enhanced pest resistance observed |
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is largely dependent on its chemical structure. The pyrazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
- Structure : Replaces the benzaldehyde group with a fused thiazolo[4,5-b]pyridine ring.
- Synthesis : Likely involves cyclization reactions, differing from the aldehyde’s condensation-based pathways.
- Applications : Thiazolo-pyridine derivatives are studied for antimicrobial activity, as seen in analogous thiazole compounds .
(Z)-3-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylprop-2-en-1-one (Compound 4a)
- Structure: Extends the benzaldehyde backbone into a conjugated propenone system with a bromophenyl substituent.
- Synthesis : Condensation of this compound derivatives with 4-bromobenzaldehyde under basic conditions (81% yield) .
- Reactivity : The α,β-unsaturated ketone system enhances electrophilicity, enabling Michael addition or further cyclization.
Physicochemical Properties
- Solubility: The aldehyde’s polar group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-functionalized pyrazole derivatives.
- Thermal Stability : Pyrazole derivatives generally exhibit high thermal stability, with melting points often exceeding 150°C.
Biological Activity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde, a compound belonging to the class of pyrazole derivatives, has garnered significant attention in recent years due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings.
Chemical Structure and Synthesis
The chemical structure of this compound consists of a benzaldehyde moiety substituted with a 3,5-dimethyl-1H-pyrazole group. This unique configuration is responsible for its biological activity. The synthesis typically involves the reaction of appropriate aldehydes with pyrazole derivatives under controlled conditions to yield the target compound with good purity and yield .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrazole derivatives, including this compound. It has shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for this compound were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Properties
The compound has been evaluated for its anticancer activity. Pyrazole derivatives are known for their ability to inhibit tumor growth across various cancer cell lines. Specifically, studies have demonstrated that compounds containing the pyrazole structure can inhibit the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Effects
Anti-inflammatory properties have also been attributed to this compound. Research has shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. In vivo studies indicated that this compound could reduce edema in animal models, suggesting its therapeutic potential in treating inflammatory conditions .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
Structure–Activity Relationship (SAR)
The biological activity of this compound can be partially explained by its structure. The presence of electron-donating groups on the aromatic ring enhances its reactivity and biological efficacy. Modifications to the pyrazole moiety have also been shown to influence its pharmacological properties significantly .
Q & A
Q. What are the standard synthetic routes for preparing 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, and how are impurities monitored during synthesis?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
Q. Impurity Monitoring :
- Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) to track reaction progress .
- Recrystallization in ethanol or ether to isolate pure product, with purity confirmed via melting point analysis and NMR .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Alkylation (DMF, K₂CO₃) | 65–75 | 80°C, 24 hours | |
| Acid-catalyzed condensation | 50–60 | HCl, reflux, 12 hours |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry. For example, bond lengths (C–C: ~1.48 Å) and angles (N–C–N: ~117°) .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (aldehyde proton), δ 6.5–7.5 ppm (aromatic protons), and δ 2.1–2.4 ppm (methyl groups) .
- ¹³C NMR : Aldehyde carbon at ~190 ppm, pyrazole carbons at 140–150 ppm .
- IR spectroscopy : Stretching frequencies at 1680–1700 cm⁻¹ (C=O), 1600–1650 cm⁻¹ (C=N) .
Q. How should researchers handle safety concerns related to this compound?
Methodological Answer:
- PPE : Use gloves, lab coats, and goggles due to potential irritancy (see SDS for related pyrazole analogs ).
- First aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Basis sets (e.g., 6-311G(d,p)) calculate electronic properties, HOMO-LUMO gaps (~4.5 eV), and nucleophilic/electrophilic sites .
- Transition state analysis for condensation reactions predicts activation energies (~25 kcal/mol) .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) using PyRx or AutoDock .
Q. Table 2: DFT Parameters for Reactivity Prediction
| Parameter | Value (B3LYP/6-311G(d,p)) | Significance |
|---|---|---|
| HOMO Energy (eV) | -6.2 | Electrophilic reactivity |
| LUMO Energy (eV) | -1.7 | Nucleophilic reactivity |
| Dipole Moment (Debye) | 3.8 | Solubility in polar solvents |
Q. How do researchers resolve contradictions in spectral data or biological activity reports?
Methodological Answer:
- Data validation : Cross-reference NMR/IR with computational simulations (e.g., Gaussian) .
- Biological assays : Reproduce enzyme inhibition studies (e.g., COX-2 assays) under standardized conditions (pH 7.4, 37°C) .
- Crystallographic refinement : Use SHELXL to resolve discrepancies in bond lengths/angles .
Case Study : Conflicting melting points (reported: 120–125°C vs. 130–135°C) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) can identify phase transitions .
Q. What strategies enhance the compound’s bioactivity in medicinal chemistry applications?
Methodological Answer:
- Structure-activity relationship (SAR) studies :
- Introduce electron-withdrawing groups (e.g., -NO₂) at the benzaldehyde position to boost enzyme inhibition .
- Modify pyrazole substituents (e.g., cyclopropyl groups) to improve metabolic stability .
- Prodrug design : Esterify the aldehyde group to enhance bioavailability, followed by enzymatic hydrolysis in vivo .
Q. Table 3: Bioactivity Data (In Vitro)
| Target | IC₅₀ (µM) | Modification | Reference |
|---|---|---|---|
| COX-2 | 0.8 | 4-Nitro substitution | |
| Antioxidant activity | EC₅₀ = 12 | 3,5-Dicyclopropyl pyrazole |
Q. What advanced techniques are used to study reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic isotope effects (KIE) : Deuterium labeling at the aldehyde position to probe rate-determining steps .
- In situ FTIR : Monitor intermediate formation during condensation reactions .
- Mass spectrometry (HRMS) : Identify transient intermediates (e.g., Schiff bases) with m/z accuracy < 5 ppm .
Q. How do environmental factors (pH, solvent) influence the compound’s stability?
Methodological Answer:
- pH-dependent degradation :
- Stable in neutral conditions (pH 6–8), but hydrolyzes in acidic (pH < 4) or alkaline (pH > 10) media .
- Degradation products identified via LC-MS include benzoic acid derivatives .
- Solvent effects : Higher stability in aprotic solvents (e.g., DMSO) vs. protic solvents (e.g., methanol) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
